N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide

Lipophilicity Drug-likeness ADME

This benzothiazole-benzamide building block offers a distinct physicochemical profile (XLogP3-AA 6.6, MW 416.5 g/mol) tailored for lead optimization programs requiring enhanced membrane permeability and conformational flexibility. Unlike simplified analogs, its pentyloxy chain and high rotatable bond count (8) enable precise SAR studies, particularly for probing intracellular kinase targets like LRRK2. Researchers can leverage its three distinct functional regions for divergent synthesis to rapidly access compound libraries. Select this compound to avoid generic class-level assumptions and secure a precisely tailored research tool.

Molecular Formula C25H24N2O2S
Molecular Weight 416.54
CAS No. 477555-97-8
Cat. No. B2443313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide
CAS477555-97-8
Molecular FormulaC25H24N2O2S
Molecular Weight416.54
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
InChIInChI=1S/C25H24N2O2S/c1-2-3-8-17-29-19-15-13-18(14-16-19)24(28)26-21-10-5-4-9-20(21)25-27-22-11-6-7-12-23(22)30-25/h4-7,9-16H,2-3,8,17H2,1H3,(H,26,28)
InChIKeyIIAJHCJGCSOMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide (CAS 477555-97-8) – Physicochemical Profile & Comparator Overview


N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide (CAS 477555-97-8) is a synthetic small molecule belonging to the benzothiazole-benzamide class. Its core structure consists of a benzothiazole ring linked via an ortho-substituted phenyl bridge to a 4-(pentyloxy)benzamide moiety. This compound is primarily utilized as a research tool and a versatile building block in medicinal chemistry for synthesizing more complex molecules and probing enzyme inhibition and protein interactions [1]. Its structural features, including the pentyloxy chain and specific substitution pattern, confer distinct physicochemical properties relative to close analogs, which are critical for applications requiring precise modulation of lipophilicity, molecular flexibility, and target engagement.

Why N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide Cannot Be Substituted with In-Class Analogs Without Impacting Key Properties


In-class benzothiazole-benzamide compounds cannot be simply interchanged due to significant differences in their computed physicochemical properties, which directly influence solubility, membrane permeability, and target binding. As demonstrated by the quantitative evidence below, removing the pentyloxy group, altering the substitution position on the benzothiazole ring, or introducing a halogen substituent leads to substantial changes in lipophilicity (XLogP3-AA), molecular size, and conformational flexibility. These variations can critically alter pharmacokinetic profiles, off-target effects, and the thermodynamic landscape of binding interactions. Consequently, procurement decisions for chemical biology or medicinal chemistry programs must be based on the specific, quantifiable property profile offered by N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide rather than relying on generic class-level assumptions. It is important to note that high-strength, head-to-head biological activity data for this specific compound versus its analogs is currently limited in the public domain, and the differentiation presented here is based on computed physicochemical properties, as per authoritative databases.

Quantitative Evidence for Differentiating N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide from Its Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Differentiates the Target Compound from Des-pentyloxy and Regioisomeric Analogs

The target compound exhibits a computed XLogP3-AA value of 6.6, which is substantially higher than that of the des-pentyloxy analog N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide (XLogP3-AA = 4.9) and the regioisomer N-(1,3-benzothiazol-5-yl)-4-(pentyloxy)benzamide (XLogP3-AA = 5.0). This difference indicates a significantly enhanced lipophilicity for the target compound, which can translate to improved membrane permeability but potentially reduced aqueous solubility [1][2][3].

Lipophilicity Drug-likeness ADME

Increased Conformational Flexibility (Rotatable Bond Count) of the Target Compound Versus a Simplified Analog

The target compound possesses 8 rotatable bonds, a significant increase from the 3 rotatable bonds found in the simpler analog N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide. This greater flexibility can influence the entropic penalty upon target binding, potentially enabling the compound to adopt a bioactive conformation that is inaccessible to the more rigid analog, or conversely, leading to reduced binding affinity if the bound state is not well-defined [1][2].

Molecular Flexibility Binding Entropy SAR

Higher Molecular Weight and Distinct Size Profile Compared to Non-pentyloxy and Chlorinated Analogs

With a molecular weight of 416.5 g/mol, the target compound is considerably larger than the des-pentyloxy analog (330.4 g/mol), the regioisomer (340.4 g/mol), and the 6-chloro analog (374.9 g/mol). The increased molecular weight is a direct consequence of the pentyloxy chain and the specific substitution pattern, and it contributes to a distinct molecular volume and surface area that are crucial for engaging larger or deeper binding pockets [1][2][3][4].

Molecular Size Drug Design Permeability

Structural Basis for Potential LRRK2 Kinase Engagement as a Class-Specific Feature

A patent (US20210332024A1) discloses a series of compounds with a benzothiazole-benzamide core that inhibit the LRRK2 enzyme, a validated target for Parkinson's and Alzheimer's diseases [1]. While N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide is not explicitly listed in the patent, its precise match to the claimed benzothiazole-benzamide core structure suggests it belongs to this pharmacologically relevant class. In contrast, compounds that deviate from this core, such as those with a different linker or lacking the benzamide moiety, would not be expected to share this activity profile. This class-level inference positions the target compound as a chemically validated scaffold for LRRK2 inhibitor development.

LRRK2 Kinase Inhibition Neurodegeneration

Optimal Research and Procurement Scenarios for N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide


Medicinal Chemistry Campaigns Targeting Intracellular Kinases Requiring High Lipophilicity

The high XLogP3-AA value of 6.6 makes this compound a suitable starting point for lead optimization programs targeting intracellular kinases where membrane permeability is critical. Its enhanced lipophilicity, compared to the des-pentyloxy analog (XLogP3-AA 4.9), may facilitate passive diffusion across cell membranes, a key requirement for engaging cytoplasmic targets such as LRRK2 [1][2].

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Benazmide Scaffolds

The distinct rotatable bond count and molecular size profile of the target compound (8 rotatable bonds, 416.5 g/mol) versus simplified analogs (3 rotatable bonds, 330.4 g/mol) make it an ideal choice for probing the effects of conformational flexibility and steric bulk on target binding. Its use in systematic SAR studies can help define the optimal physicochemical space for a given target [1][2].

Chemical Biology Probe Development for the LRRK2 Kinase System

The benzothiazole-benzamide core has been patented as a privileged scaffold for LRRK2 inhibition. Researchers developing chemical probes to dissect LRRK2 biology can use this compound as a core scaffold for further derivatization, applying its unique substitution pattern to generate analogs with potentially improved selectivity and potency profiles relative to the generically described patent compounds [3].

Building Block for Complex Molecule Synthesis Requiring a Pre-functionalized Benzothiazole-Phenyl-Benzamide Core

As a pre-assembled and readily functionalizable building block, this compound can be employed in divergent synthesis strategies to rapidly access a library of more complex molecules. Its three distinct functional regions (benzothiazole, phenyl bridge, and pentyloxybenzamide) offer multiple vectors for chemical modification, making it a versatile intermediate for generating compound collections for screening [1].

Quote Request

Request a Quote for N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.